molecular formula C10H15NO2 B13781368 Methyl 1-isocyanocyclohexaneacetate CAS No. 730964-83-7

Methyl 1-isocyanocyclohexaneacetate

Cat. No.: B13781368
CAS No.: 730964-83-7
M. Wt: 181.23 g/mol
InChI Key: GGHBYAHUPWLQMB-UHFFFAOYSA-N
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Description

Methyl 1-isocyanocyclohexaneacetate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-isocyanocyclohexaneacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:

Cyclohexanone+Methyl isocyanateMethyl 1-isocyanocyclohexaneacetate\text{Cyclohexanone} + \text{Methyl isocyanate} \rightarrow \text{this compound} Cyclohexanone+Methyl isocyanate→Methyl 1-isocyanocyclohexaneacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isocyanocyclohexaneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolines.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxazolines.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of urea or carbamate derivatives.

Scientific Research Applications

Methyl 1-isocyanocyclohexaneacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of methyl 1-isocyanocyclohexaneacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanoacetate: Similar in structure but lacks the cyclohexane ring.

    Cyclohexyl isocyanate: Contains the cyclohexane ring but lacks the acetate group.

    Isocyanocyclohexane: Similar but without the methyl and acetate groups.

Uniqueness

Methyl 1-isocyanocyclohexaneacetate is unique due to the combination of the isocyanate group, cyclohexane ring, and acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

730964-83-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 2-(1-isocyanocyclohexyl)acetate

InChI

InChI=1S/C10H15NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h3-8H2,2H3

InChI Key

GGHBYAHUPWLQMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCC1)[N+]#[C-]

Origin of Product

United States

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